molecular formula C6H8O3S2 B2485756 (4-Methylsulfonylthiophen-3-yl)methanol CAS No. 2567496-59-5

(4-Methylsulfonylthiophen-3-yl)methanol

Cat. No.: B2485756
CAS No.: 2567496-59-5
M. Wt: 192.25
InChI Key: INLDGTBVSKWJNC-UHFFFAOYSA-N
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Description

(4-Methylsulfonylthiophen-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. The compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various laboratory experiments.

Scientific Research Applications

  • Matrix Metalloproteinase Inhibition

    The sulfoxide analogue of SB-3CT, related to (4-Methylsulfonylthiophen-3-yl)methanol, has been studied for its role in inhibiting matrix metalloproteinase 2 (MMP2). This inhibition mechanism involves C-H deprotonation and opening of a three-membered heterocycle, relevant in computational studies using DFT and QM/MM calculations (Tao et al., 2010).

  • Catalytic Oxidation of Methanol

    Research has explored the catalytic oxidation of methanol in the presence of cationic palladium complexes, potentially involving compounds related to this compound. This process yields methyl formate and involves intermediates like formaldehyde and methyl hemiformal (Pearson & Waymouth, 2009).

  • Synthesis of Aziridin-2-yl]methanol

    The synthesis of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol via reactions involving this compound derivatives has been documented. This involves lithium hydroxide and phase transfer catalysis conditions (Madesclaire et al., 2013).

  • Biological Conversion of Methanol

    Studies have focused on engineering Escherichia coli for converting methanol to metabolites, using pathways that might involve or affect compounds like this compound. This includes the use of methanol dehydrogenases from different sources for efficient conversion (Whitaker et al., 2017).

  • Methanol Accelerating Lipid Dynamics

    Research has shown that methanol can significantly impact lipid dynamics, which may be relevant in studies involving this compound. Methanol can accelerate the transfer and flip-flop kinetics of lipids in biological and synthetic membranes (Nguyen et al., 2019).

  • Methanol as a Hydrogen Source and C1 Synthon

    Studies have used methanol as a hydrogen source and C1 synthon in various organic synthesis processes, which might include reactions with this compound or its derivatives. This includes N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).

Safety and Hazards

The safety information for “(4-Methylsulfonylthiophen-3-yl)methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

While specific future directions for “(4-Methylsulfonylthiophen-3-yl)methanol” are not available, methanol production from methanotrophs is a promising area of research . This approach offers a sustainable and renewable way of generating methanol, bypassing the requirement for chemical catalysts and without imposing any adverse environmental impact .

Properties

IUPAC Name

(4-methylsulfonylthiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLDGTBVSKWJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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